molecular formula C20H26N4O5S B2717452 N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899949-09-8

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No.: B2717452
CAS No.: 899949-09-8
M. Wt: 434.51
InChI Key: NFWIBWOZAURMTI-UHFFFAOYSA-N
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Description

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that features a furan ring, a piperazine ring, and a tosyl group

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites on the enzymes or proteins .

Cellular Effects

It is believed that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of N-[(furan-2-yl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide in animal models have not been extensively studied. Therefore, information on dosage effects, threshold effects, and potential toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-ylmethylamine, which is then reacted with an appropriate carboxylic acid derivative to form the amide bond. The piperazine ring is introduced through a nucleophilic substitution reaction, and the tosyl group is added via a sulfonylation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient coupling of furan derivatives with piperazine and tosyl groups under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-2-[(2-methoxyphenyl)(methyl)amino]acetamide
  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine
  • 2-Furanmethanamine, N-ethyl-

Uniqueness

N-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to its combination of a furan ring, a piperazine ring, and a tosyl group. This structural arrangement provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

IUPAC Name

N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-16-5-7-18(8-6-16)30(27,28)24(20(26)23-11-9-22(2)10-12-23)15-19(25)21-14-17-4-3-13-29-17/h3-8,13H,9-12,14-15H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWIBWOZAURMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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